2-[(4-Methylphenyl)amino]-N'-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methylphenyl)amino]-N’-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group, which is a derivative of hydrazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)amino]-N’-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide typically involves the reaction of 4-methylphenylamine with an appropriate acyl hydrazide. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Methylphenyl)amino]-N’-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazides.
Wissenschaftliche Forschungsanwendungen
2-[(4-Methylphenyl)amino]-N’-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[(4-Methylphenyl)amino]-N’-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[(4-Methylphenyl)amino]-N’-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide
- **2-[(4-Methylphenyl)amino]-N’-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide analogs
Uniqueness
Compared to similar compounds, 2-[(4-Methylphenyl)amino]-N’-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide exhibits unique properties due to its specific structural features
Eigenschaften
Molekularformel |
C20H21N3O |
---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
2-(4-methylanilino)-N-[(E)-[(2E,4E)-5-phenylpenta-2,4-dienylidene]amino]acetamide |
InChI |
InChI=1S/C20H21N3O/c1-17-11-13-19(14-12-17)21-16-20(24)23-22-15-7-3-6-10-18-8-4-2-5-9-18/h2-15,21H,16H2,1H3,(H,23,24)/b7-3+,10-6+,22-15+ |
InChI-Schlüssel |
DNZSNQUBNPMAST-DCPWZRLISA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C=C/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC=CC=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.